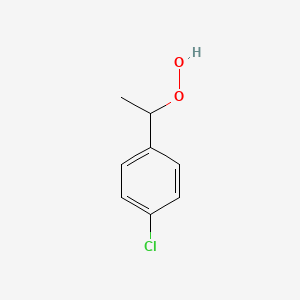
Hydroperoxide, 1-(4-chlorophenyl)ethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroperoxide, 1-(4-chlorophenyl)ethyl is an organic compound with the chemical formula C8H9ClO2. It is a type of hydroperoxide, which is characterized by the presence of a hydroperoxy functional group (-OOH). This compound is notable for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-(4-chlorophenyl)ethyl can be synthesized through the oxidation of 1-(4-chlorophenyl)ethanol using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and a pH of 7-8. The catalyst used can be a transition metal such as manganese or iron.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroperoxide, 1-(4-chlorophenyl)ethyl undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form 1-(4-chlorophenyl)acetic acid.
Reduction: It can be reduced to 1-(4-chlorophenyl)ethanol using reducing agents like lithium aluminium hydride.
Substitution: The hydroperoxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts such as manganese or iron.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: 1-(4-chlorophenyl)acetic acid.
Reduction: 1-(4-chlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Hydroperoxide, 1-(4-chlorophenyl)ethyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of hydroperoxide, 1-(4-chlorophenyl)ethyl involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, leading to oxidative damage or signaling pathways activation. The compound’s effects are mediated through its interaction with cellular components such as lipids, proteins, and nucleic acids.
Comparaison Avec Des Composés Similaires
Hydroperoxide, 1-(4-chlorophenyl)ethyl can be compared with other hydroperoxides such as cumene hydroperoxide and tert-butyl hydroperoxide. While all these compounds share the hydroperoxy functional group, they differ in their reactivity and applications:
Cumene Hydroperoxide: Used primarily in the production of phenol and acetone.
Tert-Butyl Hydroperoxide: Used as a radical initiator in polymerization reactions.
This compound is unique due to its specific structure and the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
143687-54-1 |
|---|---|
Formule moléculaire |
C8H9ClO2 |
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
1-chloro-4-(1-hydroperoxyethyl)benzene |
InChI |
InChI=1S/C8H9ClO2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 |
Clé InChI |
FLLRASQXGIZRHC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)Cl)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)
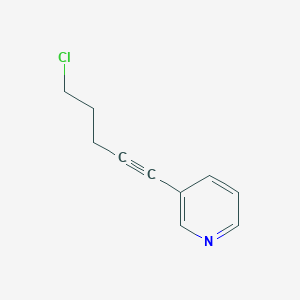
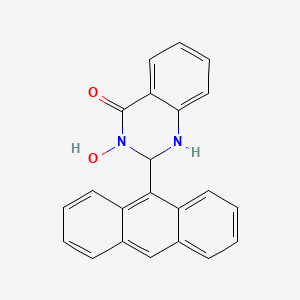
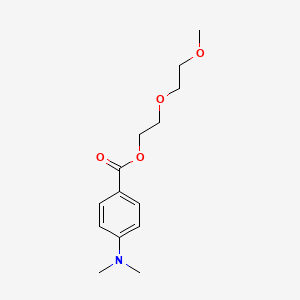
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
![N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide](/img/structure/B12566741.png)

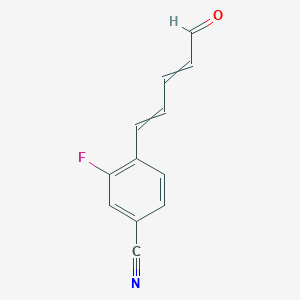
![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
methyl}phosphonic acid](/img/structure/B12566762.png)
![3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate](/img/structure/B12566770.png)
